2-Trifluoromethanesulfonylethan-1-amine

Description

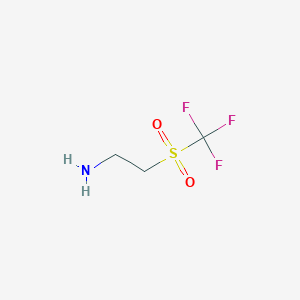

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethylsulfonyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO2S/c4-3(5,6)10(8,9)2-1-7/h1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIDKPDHFJQNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Pathways of 2 Trifluoromethanesulfonylethan 1 Amine Derivatives

Reactivity of the Trifluoromethanesulfonyl Moiety as a Leaving Group

The trifluoromethanesulfonyl (CF₃SO₂-), or triflate, group is one of the most effective leaving groups in organic chemistry, particularly in nucleophilic substitution reactions. libretexts.org Its exceptional ability to depart from a carbon backbone stems from the high stability of the resulting triflate anion. This stability is a consequence of extensive charge delocalization through resonance across the three oxygen atoms and the strong inductive electron-withdrawing effect of the trifluoromethyl group.

Kinetic studies comparing various leaving groups attached to a neopentyl skeleton—a primary carbon that is sterically hindered—demonstrate the superior reactivity of the triflate group. nih.govnih.gov In nucleophilic substitution reactions with sodium azide (B81097), the triflate derivative exhibits the highest reaction rate and, consequently, the lowest half-life, confirming its status as the best leaving group for this transformation. nih.gov Even though primary alkyl triflates can sometimes be unstable, their high reactivity makes them valuable reactants for substitutions that might otherwise be sluggish. nih.govresearchgate.net

The effectiveness of a leaving group is inversely related to the basicity of its conjugate base; weak bases are excellent leaving groups because they are stable on their own and can effectively stabilize the negative charge they acquire upon departure. libretexts.org The triflate anion is the conjugate base of trifluoromethanesulfonic acid, a superacid, making it an extremely weak base and thus an outstanding leaving group.

| Leaving Group | Relative Reactivity (Qualitative) | Reason for Reactivity |

|---|---|---|

| Trifluoromethanesulfonate (B1224126) (Triflate) | Highest | Excellent charge delocalization via resonance and induction; very weak conjugate base. libretexts.orgnih.gov |

| Iodide | High | Weak base, large atomic size allows for polarization of the C-I bond. |

| Bromide | High | Good leaving group, weaker base than chloride. nih.gov |

| p-Toluenesulfonate (Tosylate) | Moderate | Good charge delocalization through resonance. |

| Methanesulfonate (Mesylate) | Moderate | Resonance stabilization of the resulting anion. nih.gov |

| Chloride | Lower | More basic and less polarizable than bromide or iodide. |

Nucleophilic Reactivity of the Amine Functionality

The primary amine (-NH₂) functionality in 2-trifluoromethanesulfonylethan-1-amine is characterized by the lone pair of electrons on the nitrogen atom, which makes it an effective nucleophile. fiveable.mechemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. fiveable.me The availability of this lone pair allows the amine to attack electron-deficient centers, such as the carbon atom in alkyl halides or acyl chlorides, initiating nucleophilic substitution or addition-elimination reactions. savemyexams.comchemrevise.org

Primary amines are generally stronger nucleophiles than ammonia (B1221849) because the attached alkyl group (in this case, the 2-trifluoromethanesulfonylethyl group) is electron-releasing, which increases the electron density on the nitrogen atom and makes the lone pair more available for donation. chemrevise.orgchemguide.co.uk

However, the nucleophilic character of the primary amine can lead to multiple substitutions. chemguide.co.uk After an initial reaction with an alkyl halide to form a secondary amine, the resulting secondary amine is often more nucleophilic than the starting primary amine. chemguide.co.uk This is because it now has two electron-donating alkyl groups, further enhancing the electron density on the nitrogen. This secondary amine can then react with another molecule of the alkyl halide to form a tertiary amine, which can subsequently be alkylated to form a quaternary ammonium (B1175870) salt. chemguide.co.uk To favor the formation of the primary amine product and avoid over-alkylation, a large excess of the amine relative to the alkylating agent is typically used. savemyexams.com

The nucleophilicity of amines is also influenced by steric hindrance. Primary amines are generally the most nucleophilic, followed by secondary amines, and then tertiary amines, which are significantly hindered by their three alkyl groups. fiveable.me

Reactions Involving Radical Intermediates

While many reactions of this compound derivatives are ionic, the presence of the trifluoromethyl group opens pathways for reactions involving radical intermediates. Radical fluorination, for instance, is a method for forming carbon-fluorine bonds that proceeds via a carbon-centered radical reacting with a fluorine atom source. wikipedia.orgnumberanalytics.com

The synthesis of organofluorine compounds can be achieved under free-radical conditions, often using photoredox or organometallic catalysts. researchgate.net Reagents such as Togni's or Umemoto's reagents can serve as sources for trifluoromethyl radicals in these processes. Although direct radical reactions with this compound are not extensively documented, its derivatives can participate in radical-mediated transformations. For example, a carbon-centered radical could be generated elsewhere in a molecule containing this moiety, or the trifluoromethyl group itself could be involved in radical trifluoromethylation reactions of other substrates. researchgate.net

Key fluorine sources for radical fluorination include:

N-F reagents: Electrophilic N-F fluorinating agents like Selectfluor can act as sources of fluorine atoms for radical reactions. numberanalytics.com

Xenon difluoride (XeF₂): This reagent can be used to generate radical intermediates and also act as the fluorine transfer agent. wikipedia.org

Silver(II) fluoride (B91410) (AgF₂): In acetonitrile, AgF₂ can serve as a mild source of fluorine radicals (F•) for synthesizing a variety of organofluorine compounds from alkanes, alkenes, and carboxylic acids. chemrxiv.org

These radical pathways are complementary to traditional nucleophilic and electrophilic methods and are particularly useful for the late-stage modification of complex molecules like pharmaceuticals. numberanalytics.comresearchgate.net

Investigation of Reaction Selectivities

Aminofluorination is a powerful reaction that installs both an amine and a fluorine atom across a double bond in a single step. A key challenge in intermolecular aminofluorination is controlling the regioselectivity—that is, determining which carbon of the alkene bonds to the nitrogen and which bonds to the fluorine.

Recent advances have utilized hypervalent iodine catalysis to achieve regio- and enantioselective intermolecular aminofluorination of α-trifluoromethyl styrenes. chemrxiv.orgchemrxiv.org In these systems, a catalyst intercepts a transient iodonium (B1229267) intermediate, and a nitrile serves as both the solvent and a masked amine nucleophile. chemrxiv.org A notable achievement of this catalytic approach is its ability to invert the intrinsic regioselectivity of the uncatalyzed reaction. chemrxiv.orgchemrxiv.org This provides access to tertiary, benzylic stereocenters that bear both a trifluoromethyl group and a fluorine atom, which are valuable motifs in medicinal chemistry. chemrxiv.org

Similarly, metal-free intramolecular aminofluorination reactions have been developed to prepare fluorinated 6- and 7-membered heterocyclic compounds with high regioselectivity, exclusively yielding the 6-endo-cyclization product. wordpress.comnih.govresearchgate.net

| Alkene Substrate | Catalyst/Reagent System | Observed Regioselectivity | Reference |

|---|---|---|---|

| α-Trifluoromethyl Styrenes | Chiral I(I)/I(III) Catalysis, Nitrile (nucleophile) | Inversion of intrinsic selectivity, forming tertiary benzylic fluorides. | chemrxiv.orgchemrxiv.org |

| Unactivated Olefins (intramolecular) | Chiral Iodo(III) Difluoride Salt | Highly regioselective, leading to β-fluorinated piperidines. | nih.govresearchgate.net |

| Styrenes (intramolecular) | Iodo(III) Reagent | Formation of 2-fluoro-2-phenylethanamines. | nih.gov |

The synthesis of chiral α-trifluoromethyl amines is of significant interest due to their prevalence in pharmaceuticals. A variety of catalytic asymmetric methods have been developed to control the diastereoselectivity and enantioselectivity of reactions that form these compounds. nih.gov

Strategies for producing enantioenriched α-trifluoromethyl amines include:

Biocatalysis: Engineered variants of cytochrome c552 have been used to catalyze asymmetric N–H carbene insertion reactions. nih.gov This method allows for the synthesis of chiral α-trifluoromethyl amino esters with high yields (up to >99%) and excellent enantiomeric ratios (up to 95:5 er). nih.govacs.org Interestingly, by changing the diazo reagent, the enantioselectivity can be inverted to produce the opposite enantiomer with up to 99.5:0.5 er. nih.gov

Organocatalysis: Chiral organic catalysts have been developed for the highly enantioselective isomerization of trifluoromethyl imines, providing access to both aryl and alkyl trifluoromethylated amines in high enantioselectivities. brandeis.edu

Metal Catalysis: Palladium-catalyzed reduction of trifluoromethyl-substituted imines is a common strategy. nih.gov Other methods include the catalytic asymmetric umpolung reactions with trifluoromethylimines and palladium-catalyzed fluoroarylation of gem-difluoro-2-azadienes. nih.govacs.org

These methods often require careful optimization of catalysts, ligands, and reaction conditions to achieve high levels of stereocontrol.

| Reaction Type | Catalyst/Method | Product Type | Achieved Selectivity (er) | Reference |

|---|---|---|---|---|

| N-H Carbene Insertion | Engineered Cytochrome c552 | Chiral α-trifluoromethyl amino esters | Up to 95:5 | nih.govacs.org |

| N-H Carbene Insertion (inverted) | Engineered Cytochrome c552 with different diazo reagent | Opposite enantiomer of α-trifluoromethyl amino esters | Up to 99.5:0.5 | nih.gov |

| Imine Isomerization | Chiral Organic Catalyst | Optically active trifluoromethylated amines | High enantioselectivities | brandeis.edu |

| Pictet–Spengler Reaction | Spirocyclic Chiral Phosphoric Acid | Indole-derived α-trifluoromethyl amines | High for aryl ketones | nih.gov |

Elucidation of Catalytic Cycles and Mechanistic Pathways

Understanding the detailed mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For reactions involving derivatives of this compound, such as the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), the catalytic cycle is a central concept. youtube.com

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle with three key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This is often the rate-determining step.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the arylamine product is released, regenerating the Pd(0) catalyst, which can then re-enter the cycle. youtube.com

The efficiency of this cycle is highly dependent on the ligands attached to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) developed by the Buchwald group are known to stabilize the catalyst and accelerate the key steps, particularly reductive elimination. youtube.comwiley.com

Mechanistic studies, including kinetic experiments and spectroscopic analysis, have provided deeper insights. For example, in the amination of aryl halides with ammonia, the resting state of the catalyst (the most stable intermediate in the cycle) and the turnover-limiting step can vary depending on the halide (chloride vs. bromide). acs.org For aryl chlorides, the arylpalladium tert-butoxide complex was identified as the resting state, whereas for aryl bromides, it was a combination of the butoxide and bromide complexes. acs.org This difference in mechanism helps to explain the observed variations in selectivity for the formation of primary versus diarylamines. acs.org

Applications of 2 Trifluoromethanesulfonylethan 1 Amine As a Synthetic Building Block

Utilisation in the Synthesis of Complex Organic Molecules

The dual functionality of 2-Trifluoromethanesulfonylethan-1-amine makes it a potentially valuable component in the synthesis of complex organic molecules. The primary amine group serves as a nucleophile or as a point for introducing nitrogen into a target structure. The trifluoromethanesulfonyl (triflyl) group is an excellent leaving group, facilitating nucleophilic substitution reactions. This combination allows for sequential reactions where the amine is first incorporated into a molecule, followed by the displacement of the triflyl group to form new carbon-carbon or carbon-heteroatom bonds, thereby building molecular complexity.

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.govmdpi.com Primary amines are fundamental building blocks for the synthesis of these ring systems. This compound could theoretically be used to construct heterocyclic rings. For instance, the amine group can react with dicarbonyl compounds or their equivalents to form pyrroles, pyridines, or other nitrogenous rings. Following the initial ring formation, the triflyl group on the side chain offers a reactive handle for further functionalization or for intramolecular cyclization reactions to create more complex, fused heterocyclic systems.

Incorporation into Fluorine-Containing Amino Acid Analogues and Peptides

Fluorinated amino acids are of significant interest in medicinal chemistry and protein engineering as they can enhance metabolic stability, control peptide conformation, and serve as probes for NMR studies. nih.govmdpi.comnih.gov The introduction of fluorine can modulate the activity and stability of peptides. mdpi.com The structure of this compound makes it a potential precursor for synthesizing novel, non-natural amino acid analogues. The primary amine could be protected and the triflyl group could be displaced by a cyanide or another carboxylate precursor, which upon hydrolysis would yield an amino acid structure bearing a trifluoromethanesulfonyl-ethyl side chain. Such fluorinated analogues could then be incorporated into peptides to study their structural and biological properties. clockss.orgprinceton.edu

Strategic Applications in the Development of Bioactive Molecules

The introduction of fluorine-containing groups is a common strategy in drug discovery to improve pharmacokinetic and pharmacodynamic properties.

Many pharmaceutical agents contain nitrogen heterocycles as their core structure. nih.gov Building blocks containing both a reactive amine and a good leaving group are valuable for creating libraries of compounds for drug screening. The amine functionality of this compound allows it to be readily attached to various molecular scaffolds, while the triflyl group enables subsequent diversification through substitution reactions, providing a route to novel pharmaceutical precursors.

Similar to pharmaceuticals, the agrochemical industry relies heavily on compounds containing trifluoromethyl groups and nitrogen heterocycles to develop new pesticides and herbicides. nih.govresearchgate.net The trifluoromethyl group, present in the trifluoromethanesulfonyl moiety, is known to enhance the biological activity and stability of agrochemicals. Therefore, this compound could serve as an intermediate in the synthesis of new agrochemical candidates, leveraging its reactive amine for building the core structure and the triflyl group for introducing the desired fluoroalkyl component.

Derivatization of this compound for Expanded Chemical Diversity

Derivatization of primary amines is a standard method to modify their properties or to prepare them for subsequent reactions. nih.govresearchgate.net The primary amine of this compound can undergo a wide range of chemical transformations to expand its synthetic utility. iu.edu

Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

These derivatization reactions can be used to protect the amine group, to introduce new functional groups, or to link the molecule to other substrates, thereby increasing the chemical diversity of the resulting products. nih.gov

Data Tables

Table 1: Potential Reactions of the Amine Group

| Reaction Type | Reagent Class | Product Class |

| Acylation | Acid Chlorides, Anhydrides | Amides |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

Table 2: Potential Applications Based on Functional Groups

| Functional Group | Role in Synthesis | Potential Application Area |

| Primary Amine | Nucleophile, Heterocycle formation | Pharmaceuticals, Agrochemicals |

| Trifluoromethanesulfonyl | Excellent Leaving Group | Complex Molecule Synthesis, Functionalization |

Computational and Theoretical Investigations of 2 Trifluoromethanesulfonylethan 1 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For 2-trifluoromethanesulfonylethan-1-amine, such studies would elucidate the profound influence of the trifluoromethanesulfonyl (CF₃SO₂) group on the rest of the molecule.

The triflyl group is an exceptionally strong electron-withdrawing group. researchgate.netwikipedia.org This property is due to the combined electronegativity of the fluorine and oxygen atoms, which leads to a significant polarization of the S-C and S-O bonds. This electronic pull dramatically lowers the electron density on the adjacent ethyl chain and, consequently, on the nitrogen atom of the amine group.

This electron-withdrawing effect has several key consequences for the molecule's reactivity:

Increased Acidity of the Amine Protons: The N-H bonds in the amine group are expected to be significantly more acidic compared to a simple alkylamine. The triflyl group stabilizes the resulting conjugate base (amide anion) by delocalizing the negative charge. researchgate.net Studies on trifluoromethanesulfonamide (CF₃SO₂NH₂) show a high NH-acidity, a direct result of the potent electron-withdrawing triflyl group. researchgate.net

Reduced Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom is less available for donation to electrophiles due to the inductive pull of the triflyl group. This results in a lower nucleophilicity compared to unsubstituted ethanamine. researchgate.net

Activation of the Ethyl Group: The carbon atoms of the ethyl bridge are rendered more electrophilic, making them more susceptible to nucleophilic attack, especially the carbon atom alpha to the sulfonyl group.

DFT calculations on analogous molecules, such as trifluoroacetyl triflate, have been used to determine stable conformations and potential energy surfaces. mdpi.com For this compound, similar calculations would likely reveal a preference for a gauche or anti conformation around the C-C and C-S bonds, influenced by electrostatic and steric interactions between the bulky triflyl group and the amine group.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| N-H Bond Acidity | High | The triflyl group is a powerful electron-withdrawing substituent, increasing the acidity of the amide proton. |

| Nitrogen Atom Nucleophilicity | Low | The electron-withdrawing nature of the triflyl group reduces the electron density on the nitrogen atom. researchgate.net |

| Dipole Moment | High | Significant charge separation is induced by the highly electronegative triflyl group. |

| HOMO-LUMO Gap | Relatively Large | The electron-withdrawing group stabilizes the molecular orbitals. |

This table is generated based on theoretical predictions from analogous compounds and is intended to be illustrative.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions in condensed phases. nih.gov For this compound, MD simulations would be crucial for understanding its properties in solution and its potential to interact with biological macromolecules.

The primary intermolecular interactions expected for this compound are:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the nitrogen atom itself can act as hydrogen bond acceptors. researchgate.net MD studies on similar molecules like 2-aminoethanol in aqueous solutions have shown the importance of hydrogen bonding in dictating the local structure. researchgate.netresearchgate.net

Dipole-Dipole Interactions: The molecule is expected to have a large permanent dipole moment due to the polar triflyl group. Strong dipole-dipole interactions would therefore be a significant feature of its condensed-phase behavior.

MD simulations of related systems, such as ionic liquids containing the bis(trifluoromethanesulfonyl)imide anion, have been used to study transport properties like viscosity and conductivity, which are heavily influenced by intermolecular forces. nih.gov Similarly, simulations of this compound could predict its physical properties, such as boiling point, viscosity, and solubility in various solvents. The simulations would likely reveal a structured arrangement in the liquid phase, with molecules orienting to maximize favorable electrostatic interactions and hydrogen bonding.

Table 2: Predicted Intermolecular Interaction Capabilities of this compound

| Interaction Type | Potential Role | Analogous System Studied |

| Hydrogen Bond Donor | Amine (-NH₂) group | 2-Aminoethanol, Ethylenediamine researchgate.netresearchgate.net |

| Hydrogen Bond Acceptor | Sulfonyl (-SO₂) oxygens, Amine nitrogen | Trifluoromethanesulfonamide researchgate.net |

| Dipole-Dipole | Strong interaction due to polar triflyl group | Ionic liquids with triflate anions researchgate.net |

| Induced-Dipole | Interactions involving the fluorinated group | 1,1,1,2-tetrafluoroethane nih.gov |

This table is generated based on theoretical predictions from analogous compounds and is intended to be illustrative.

Computational Approaches to Mechanistic Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and reaction intermediates. acs.org For reactions involving this compound, computational studies could elucidate several potential pathways.

One of the most significant chemical features of the broader class of triflates (R-OTf) is the exceptional leaving group ability of the triflate anion. wikipedia.org While this compound is a sulfonamide and not a sulfonate ester, the triflyl group still imparts significant reactivity. Computational studies could explore:

Nucleophilic Substitution Reactions: The triflyl group's stability as an anion makes the -SO₂CF₃ moiety a potential leaving group in certain reactions, although this is less common than for triflates. More likely, the amine could be a leaving group after protonation, with the triflyl group activating the carbon skeleton towards substitution.

Elimination Reactions: Base-mediated elimination reactions to form a vinylsulfonamide derivative could be investigated, with calculations determining the activation barriers for different mechanistic pathways (e.g., E1cb, E2).

Radical Reactions: It is known that trifluoromethyl radicals (•CF₃) can be generated from compounds like CF₃SO₂Na. beilstein-journals.org Computational studies could explore the potential for homolytic cleavage of the C-S bond under specific conditions to generate a •CF₃ radical and an aminoethylsulfonyl radical, and the subsequent reaction pathways of these species. acs.org

DFT calculations would be employed to map the potential energy surface of a proposed reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This would provide a quantitative understanding of the reaction kinetics and thermodynamics.

Theoretical Analysis of Fluorination Effects on Molecular Properties

The presence of the trifluoromethyl (CF₃) group, a hallmark of this molecule, imparts unique properties that can be analyzed theoretically. The effects of such extensive fluorination are a subject of considerable computational and theoretical interest. nih.gov

Increased Lipophilicity: The CF₃ group is known to significantly increase the lipophilicity of a molecule. researchgate.net This can be quantified computationally through the calculation of the partition coefficient (logP). This property is critical for applications in medicinal chemistry, as it influences how a molecule interacts with biological membranes.

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation. This is a key reason for the incorporation of this group into pharmaceuticals.

Modulation of Acidity and Basicity: As discussed in section 5.1, the electron-withdrawing nature of the CF₃ group, transmitted through the sulfonyl bridge, drastically increases the acidity of the N-H protons. researchgate.net

Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformations of the molecule, which in turn can affect its reactivity and intermolecular interactions.

Table 3: Summary of Fluorination Effects on Molecular Properties

| Property | Effect of Trifluoromethyl Group | Consequence for this compound |

| Lipophilicity | Increases | Enhanced ability to cross nonpolar barriers. |

| Acidity of X-H bonds | Increases | High acidity of the N-H protons. |

| Bond Strength | C-F bonds are very strong | High metabolic stability. |

| Electrostatic Potential | Creates regions of positive potential on adjacent atoms | Influences intermolecular interactions and reactivity. |

This table synthesizes general findings on the effects of fluorination in organic molecules.

Future Trends and Emerging Research Directions in Fluorinated Amine Chemistry

Development of Novel and Efficient Fluorination Methodologies

The introduction of fluorine into organic molecules is a formidable challenge that chemists are tackling with increasingly sophisticated strategies. nih.gov A major trend is the move away from harsh and hazardous fluorinating agents towards milder and more selective reagents. researchgate.net For instance, researchers are exploring the use of carbon dioxide (CO2) and carbon disulfide (CS2) as benign C1 sources for the synthesis of carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which are precursors to trifluoromethylamines. acs.orgnih.gov This approach not only utilizes readily available and inexpensive starting materials but also contributes to the development of greener chemical processes. researchgate.net

Another promising avenue is the activation of sulfur hexafluoride (SF6), a potent greenhouse gas, to develop new deoxyfluorination reagents. researchgate.netnih.gov This strategy addresses both a significant environmental concern and the need for novel fluorinating agents. nih.gov Furthermore, electrochemical and photochemical methods are gaining traction as sustainable alternatives for fluorination. numberanalytics.comnumberanalytics.com These techniques often proceed under mild conditions and can offer unique selectivities that are not achievable with traditional reagents. numberanalytics.comnumberanalytics.com

Recent advancements also include the development of new reagents for specific fluorination tasks. For example, a novel N(SCF3)CF3 moiety has been synthesized and demonstrated to be a useful reagent for trifluoromethylthiolation reactions. acs.orgnih.gov The development of such specialized reagents is crucial for accessing a wider range of fluorinated amine derivatives with tailored properties. acs.org

Table 1: Comparison of Traditional vs. Emerging Fluorination Methodologies

| Feature | Traditional Methodologies | Emerging Methodologies |

| Reagents | Often harsh and hazardous (e.g., elemental fluorine, HF) | Milder, more selective, and sustainable (e.g., CO2, CS2, SF6-derived reagents) researchgate.netacs.orgnih.gov |

| Reaction Conditions | Often require high temperatures and pressures | Generally milder, including room temperature and ambient pressure acs.org |

| Sustainability | Can generate significant hazardous waste | Focus on greener processes, including electrochemical and photochemical methods numberanalytics.comnumberanalytics.com |

| Selectivity | Can be challenging to control | Often offer higher chemo-, regio-, and stereoselectivity numberanalytics.com |

Advancements in Asymmetric Synthesis of Fluorinated Amines

The synthesis of chiral fluorinated amines is of paramount importance, particularly in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly impact its biological activity. nih.gov A significant area of progress is the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, to direct the stereoselective synthesis of a variety of fluorinated chiral amines, including trifluoromethylated, difluoromethylated, and monofluoromethylated derivatives. nih.gov

Catalytic asymmetric hydrogenation of fluorinated imines has emerged as a highly efficient and atom-economical method for producing optically active fluorinated amines. acs.org Researchers have developed highly enantioselective manganese-catalyzed hydrogenation processes that exhibit broad functional group tolerance, providing access to a wide array of chiral fluorinated amines with excellent enantiomeric excess. acs.org The utility of these methods has been demonstrated on a larger scale, highlighting their potential for industrial applications. acs.org

Other innovative approaches include the use of chiral nickel(II) complexes for the gram-scale asymmetric synthesis of fluorinated amino acids. chemrxiv.org This method allows for the production of enantiopure products from corresponding Ni(II) complexes. chemrxiv.org Furthermore, the ring-opening of chiral aziridines with fluoride (B91410) sources presents another effective strategy for preparing fluoroamines. researchgate.net

Integration of Flow Chemistry and Continuous Processing for Scale-Up Synthesis

Flow chemistry is revolutionizing the synthesis of fluorinated amines by offering significant advantages over traditional batch processes, particularly in terms of safety, efficiency, and scalability. chemistryviews.orgnih.gov The use of flow microreactors allows for better control over reaction parameters, such as temperature and mixing, which is crucial when handling highly reactive and potentially hazardous fluorinating reagents. beilstein-journals.orgvapourtec.com

A notable application of flow chemistry is the protecting-group-free and semi-continuous synthesis of racemic fluorinated α-amino acids from fluorinated amines. chemistryviews.org This process, which involves a photooxidative cyanation followed by acid-mediated nitrile hydrolysis, is advantageous as it eliminates the need for intermediate purification and is suitable for large-scale production. chemistryviews.org The ability to handle unstable intermediates safely and efficiently is a key benefit of flow systems. chemistryviews.orgnih.gov

Flow chemistry also facilitates the use of hazardous reagents like diethylaminosulfur trifluoride (DAST) in a safer and more controlled manner. vapourtec.com Continuous-flow reactors have been successfully employed for the fluorination of alcohols and the gem-difluorination of ketones using DAST. beilstein-journals.org The integration of in-line purification techniques further enhances the efficiency of these processes, delivering high-purity products. vapourtec.com

Exploration of New Catalytic Systems for C-F and C-N Bond Formations

The development of novel catalysts is at the heart of modern organic synthesis, and the formation of carbon-fluorine (C-F) and carbon-nitrogen (C-N) bonds is no exception. In the realm of C-N bond formation, new air-stable nickel precatalysts have been developed for the amination of a wide range of aryl chlorides, sulfamates, mesylates, and triflates. mit.edu These catalysts exhibit a broad substrate scope and are compatible with weak bases, enabling the amination of base-sensitive substrates. mit.edu For challenging C-N cross-coupling reactions involving sterically hindered amines, new palladium catalysts with rationally designed ligands have been created to suppress undesired side reactions. mit.edu

For C-F bond formation, transition metal-catalyzed fluorination is an area of intense research. numberanalytics.com For example, palladium catalysis has been used for the site-selective fluorination of unactivated sp³ carbons. mdpi.com Copper-catalyzed electrophilic amination of alkenes followed by nucleophilic fluorination provides a direct route to diverse β-fluoroalkylamines. nih.gov This three-component aminofluorination reaction proceeds under mild conditions with high regioselectivity. nih.gov

The activation of the typically inert C-F bond is another significant challenge being addressed by new catalytic systems. Nickel and palladium complexes have shown complementary reactivity in the cross-coupling of Grignard reagents with fluoroaromatics. mdpi.com

Table 2: Examples of Novel Catalytic Systems

| Reaction Type | Catalyst System | Key Advantages |

| C-N Cross-Coupling | Air-stable Nickel Precatalyst | Broad substrate scope, compatible with weak bases mit.edu |

| C-N Cross-Coupling | Palladium with rationally designed ligands | Effective for sterically hindered amines mit.edu |

| Aminofluorination of Alkenes | Copper-catalyzed electrophilic amination | Mild conditions, high regioselectivity, direct entry to β-fluoroalkylamines nih.gov |

| C-F Bond Activation | Nickel and Palladium complexes | Complementary selectivity in cross-coupling with Grignard reagents mdpi.com |

Computational Design and Prediction of Novel Fluorinated Amine Reactivity

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of novel compounds. acs.orgnih.gov Density functional theory (DFT) calculations are being used to investigate the mechanisms of fluorination reactions, such as the proposed copper(I)-mediated deconstructive fluorination of N-protected cyclic amines. nih.gov These studies can elucidate the feasibility of proposed reaction pathways and identify key intermediates and transition states. nih.govnih.gov

Computational approaches are also employed to understand the influence of fluorine on molecular properties and interactions. acs.orgresearchgate.net For instance, studies on the crystal packing of fluorinated secondary amides have revealed the importance of fluorine-mediated weak hydrogen bonds and C–F···F–C contacts in building supramolecular structures. acs.org This understanding is crucial for the rational design of materials with desired properties.

Furthermore, computational models can predict the effect of stereochemistry and the presence of fluorine on the binding affinity of molecules to biological targets, which is invaluable in drug discovery. researchgate.net By providing insights into reaction mechanisms and molecular interactions, computational design and prediction are accelerating the development of new fluorinated amines and their applications. nih.govresearchgate.net

Synergistic Approaches Combining Fluorination with Other Functionalization Strategies

Researchers are increasingly exploring synergistic strategies that combine fluorination with other functionalization reactions in a single step or a sequential cascade. This approach can significantly increase molecular complexity and provide rapid access to novel fluorinated compounds. acs.orgresearchgate.net

One such example is a copper-catalyzed C–H fluorination/functionalization sequence that enables the cross-coupling of benzylic C–H bonds with a variety of nucleophiles. acs.org In this process, the in situ generated benzyl (B1604629) fluoride acts as a reactive electrophile, allowing for subsequent C–O, C–N, and C–C bond formation without isolation of the intermediate. acs.org Another innovative method is the fluoro-Ritter reaction, which allows for the simultaneous introduction of a fluorine atom and a protected amine or hydroxyl functionality. vapourtec.com

These synergistic approaches are not only elegant from a chemical synthesis perspective but also highly efficient, as they reduce the number of synthetic steps and purification procedures. The development of such tandem or domino reactions is a key trend in modern organic chemistry and holds great promise for the synthesis of complex fluorinated amines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-trifluoromethanesulfonylethan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, azide reduction using Pd/C in CHCl/CHOH (7:3 v/v) under hydrogen atmosphere is a common approach, yielding ~88% after purification by column chromatography . Reaction monitoring via thin-layer chromatography (TLC) is critical to optimize reaction time and minimize byproducts . Temperature control (room temperature preferred) avoids decomposition of the trifluoromethanesulfonyl group.

Q. How can researchers ensure the purity of this compound for downstream applications?

- Methodological Answer : Combine analytical techniques:

- HPLC-MS : Detects trace impurities (e.g., unreacted azides or sulfonyl intermediates).

- NMR Spectroscopy : F NMR resolves trifluoromethyl group integrity, while H NMR confirms amine protonation state .

- Elemental Analysis : Validates stoichiometry (C, H, N, S, F) to ±0.3% deviation.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to volatile amine vapors.

- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental release of trifluoromethyl byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in C or F NMR signals may arise from conformational flexibility or solvent effects. Use:

- X-ray Crystallography : Resolve ambiguity in substituent positioning (e.g., sulfonyl vs. amine group orientation) .

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in trifluoromethyl groups) .

Q. What mechanistic insights guide the design of this compound in catalytic applications?

- Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, enhancing amine nucleophilicity in cross-coupling reactions. Computational studies (DFT) predict transition-state geometries and regioselectivity. Experimentally, kinetic isotope effects (KIEs) and Hammett plots validate proposed mechanisms .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Short-Term Stability : Store at –20°C under argon to prevent oxidation.

- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring reveal decomposition pathways (e.g., hydrolysis of sulfonyl groups in humid environments) .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to viral proteases or dehydrogenases.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.